molecular formula C10H10N4O2 B14089522 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine

2-methyl-N-(2-nitrophenyl)pyrazol-3-amine

Cat. No.: B14089522
M. Wt: 218.21 g/mol
InChI Key: MKONETWNRDZIBG-UHFFFAOYSA-N
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Description

2-methyl-N-(2-nitrophenyl)pyrazol-3-amine is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a pyrazole ring substituted with a methyl group at the 2-position and an amino group at the 3-position, with an additional nitrophenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine typically involves the reaction of 2-methylpyrazole with 2-nitroaniline under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-nitrophenyl)pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products

    Reduction: 2-methyl-N-(2-aminophenyl)pyrazol-3-amine.

    Substitution: Various alkylated derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-nitrophenyl)pyrazol-3-amine is unique due to the presence of both the amino and nitrophenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-methyl-N-(2-nitrophenyl)pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-13-10(6-7-11-13)12-8-4-2-3-5-9(8)14(15)16/h2-7,12H,1H3

InChI Key

MKONETWNRDZIBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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